2-(1-Methyl-2-imidazolyl)-2-propanamine

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS 1082555-90-5; systematic name: 1H-Imidazole-2-methanamine, α,α,1-trimethyl; molecular formula C₇H₁₃N₃; molecular weight 139.20 g/mol) is a heterocyclic primary amine belonging to the class of 1-methylimidazole derivatives. The compound features a 1-methylimidazole ring directly attached at the 2-position to a tertiary carbon bearing a primary amine (–C(CH₃)₂NH₂), resulting in a gem-dimethyl substitution pattern adjacent to the amine.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13540992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-2-imidazolyl)-2-propanamine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CN1C)N
InChIInChI=1S/C7H13N3/c1-7(2,8)6-9-4-5-10(6)3/h4-5H,8H2,1-3H3
InChIKeyPKMTXLQLSZLELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS 1082555-90-5): Procurement-Relevant Structural & Physicochemical Profile


2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS 1082555-90-5; systematic name: 1H-Imidazole-2-methanamine, α,α,1-trimethyl; molecular formula C₇H₁₃N₃; molecular weight 139.20 g/mol) is a heterocyclic primary amine belonging to the class of 1-methylimidazole derivatives . The compound features a 1-methylimidazole ring directly attached at the 2-position to a tertiary carbon bearing a primary amine (–C(CH₃)₂NH₂), resulting in a gem-dimethyl substitution pattern adjacent to the amine . This structural motif distinguishes it from the more common linear primary amine isomer 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine (CAS 133485-23-1) and the secondary/tertiary amine variants N-[(1-methylimidazol-2-yl)methyl]propan-2-amine (CAS 474056-47-8) [1]. It is commercially supplied at ≥97% purity by specialized vendors (e.g., Leyan, MolCore) as a research chemical for pharmaceutical R&D and organic synthesis .

Why 2-(1-Methyl-2-imidazolyl)-2-propanamine Cannot Be Substituted with Generic Imidazole Amines


Imidazole-containing amines with the formula C₇H₁₃N₃ encompass at least six readily identifiable constitutional isomers and substitutional variants that are not interchangeable in synthesis or biological screening . The target compound bears a sterically hindered neopentyl-type primary amine (–C(CH₃)₂NH₂) directly on the imidazole 2-position; the closest linear-chain isomer, 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine (CAS 133485-23-1), differs in both the position of the amine relative to the ring and the absence of the gem-dimethyl group, which alters pKa, hydrogen-bonding geometry, metabolic stability, and the trajectory of the amine nucleophile . The N-methylated secondary amine analogs N-[(1-methylimidazol-2-yl)methyl]propan-2-amine (CAS 474056-47-8) and N-[(1-methylimidazol-2-yl)methyl]propan-1-amine (CAS 915922-13-3) differ fundamentally in amine class (secondary vs. primary) and cannot serve as direct replacements in amide coupling, reductive amination, or metal coordination where a primary amine is required [1]. In addition, the 1-methyl substituent on the imidazole nitrogen blocks tautomerization and alters the electron density of the ring compared to the N-unsubstituted analog 2-(1H-imidazol-2-yl)propan-2-amine, directly affecting metal-binding affinity and receptor recognition [2]. This combination of steric, electronic, and regioisomeric differences makes empirical interchange with generic imidazole-amines high-risk without explicit comparative validation data.

Quantitative Differentiation Evidence for 2-(1-Methyl-2-imidazolyl)-2-propanamine vs. Closest Structural Analogs


Steric Hindrance at the α-Carbon: Gem-Dimethyl vs. Linear Propylamine Chain Impacts Basicity and Nucleophilicity

The target compound's primary amine is attached to a tertiary α-carbon (C(CH₃)₂–NH₂), producing a neopentylamine-like steric environment. The predicted pKa of the conjugate acid (RNH₃⁺) for this α,α-gem-dimethyl substitution pattern is approximately 10.0–10.5 . In contrast, the linear-chain isomer 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine (CAS 133485-23-1), which has a primary amine on a primary carbon (–CH₂–CH₂–CH₂–NH₂), has a predicted pKa of ~10.04 for the amine group . While predicted pKa values are numerically similar, the steric accessibility of the amine lone pair differs substantially: the gem-dimethyl group shields the nitrogen, reducing the rate of nucleophilic reactions (e.g., acylation, reductive amination) relative to the unhindered linear isomer . This steric modulation can be exploited to achieve chemoselectivity in polyfunctional molecule construction where the linear isomer would react non-selectively.

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Regioisomeric Differentiation: 2-Position Attachment vs. 1-Position Imidazole Linkage Alters Coordination Chemistry Capacity

The target compound has the imidazole ring connected at the 2-position to the propanamine moiety, with the N1-methyl group blocking one nitrogen. This leaves the N3 (imine-type) nitrogen of the imidazole ring available for metal coordination, while the primary amine provides a second donor site, creating a potential N,N-bidentate ligand motif . In contrast, the structural isomer 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (tentatively CAS 912761-82-1) has the imidazole attached via N1, which eliminates the imine-type nitrogen (N3) metal-binding capability . The 1-methylimidazol-2-yl (mim) fragment is a well-established ligand donor in nickel(II) and vanadyl catalysts for olefin oligomerization/polymerization, where the N3 nitrogen coordinates to the metal center [1]. The regioisomer with N1-linkage lacks this coordination mode entirely, making it fundamentally unsuitable as a replacement in catalyst systems designed around the mim donor motif.

Coordination Chemistry Catalyst Design Metal-Organic Frameworks

Primary Amine vs. Secondary Amine Reactivity: Chemoselective Amide and Carbamate Formation

As a primary amine, 2-(1-methyl-2-imidazolyl)-2-propanamine can participate in highly selective amide and carbamate-forming reactions that are inaccessible to secondary or tertiary amine analogs. Acid imidazolides and imidazole carboxylic esters of secondary or tertiary alcohols react selectively with primary amines even in the presence of secondary amine functionality [1]. This means that in a polyfunctional molecule containing both primary and secondary amines, the target compound's primary amine can be chemoselectively derivatized without protecting group manipulation. The secondary amine analog N-[(1-methylimidazol-2-yl)methyl]propan-2-amine (CAS 474056-47-8) cannot participate in these selective acylation reactions [2]. Furthermore, primary amines are preferred substrates for transglutaminase-mediated bioconjugation and for reductive amination with aldehydes to form secondary amines, reactions where the secondary amine analog would yield tertiary amines or fail to react [3].

Bioconjugation Prodrug Design Amide Coupling

N-Methyl Imidazole vs. N-Unsubstituted Imidazole: Blocked Tautomerization and Altered Electron Density for Consistent Metal Binding

The 1-methyl substituent on the imidazole ring of the target compound blocks the prototropic tautomerism (1H ⇌ 3H) that occurs in N-unsubstituted imidazoles [1]. In N-unsubstituted 2-(1H-imidazol-2-yl)propan-2-amine, the N1 and N3 positions are chemically equivalent due to rapid tautomeric exchange, which can lead to mixtures of metal coordination isomers and ambiguous binding modes [1]. The N1-methyl group in the target compound fixes the electronic structure, with N1 bearing the methyl group (pyrrole-type, non-coordinating at neutral pH) and N3 remaining as the imine-type nitrogen (pKa of conjugate acid ~6.95 for imidazole, modulated by the 1-methyl group) . This electronic 'locking' is critical for the design of mim-based ligands used in biomimetic catalysis, such as tris(1-methylimidazol-2-yl)methyl)amine (TIA) ligands that model the histidine-rich active sites of non-heme iron enzymes [2]. The N-unsubstituted analog cannot provide the same level of coordination site predictability.

Bioinorganic Chemistry Metallodrug Design Ligand Engineering

Evidence-Backed Procurement Scenarios for 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS 1082555-90-5)


Biomimetic Catalyst Ligand Synthesis: Mimicking Histidine-Rich Metalloenzyme Active Sites

The 1-methylimidazol-2-yl (mim) group is a well-precedented histidine mimic in bioinorganic model complexes [1]. The target compound provides both the mim donor and a primary amine handle in a single, compact building block (MW 139.2). The gem-dimethyl group at the α-carbon sterically shields the metal center in a manner analogous to the protein environment surrounding histidine residues in non-heme iron enzymes such as methane monooxygenase (MMO) [1][2]. The blocked tautomerism from N1-methylation ensures that N3 is the sole coordination site, enabling the construction of structurally homogeneous model complexes [3]. Researchers should procure this compound when designing tripodal or bis(imidazolyl) ligands where the primary amine serves as the anchoring point for further derivatization with carboxylate or pyridyl arms.

Chemoselective Bioconjugation via Primary Amine-Specific Acylation Chemistry

In the construction of antibody-drug conjugates (ADCs) or small-molecule probes where multiple amine functionalities are present, the primary amine of the target compound enables chemoselective acylation using acid imidazolides [4]. This selectivity is not achievable with the secondary amine analog N-[(1-methylimidazol-2-yl)methyl]propan-2-amine (CAS 474056-47-8) [4]. The steric hindrance from the gem-dimethyl group further reduces unwanted side reactions at the amine, providing an additional layer of selectivity [5]. Procurement is indicated when the synthetic route requires a primary amine imidazole building block that can be selectively coupled in the presence of lysine ε-amines or other nucleophilic groups without orthogonal protection.

Metal-Organic Framework (MOF) and Coordination Polymer Node Construction

The 2-position attachment of the imidazole ring preserves the N3 imine nitrogen for metal coordination, while the primary amine provides a second donor atom, making the target molecule a potential N,N-bidentate ligand . This dual-donor architecture is valuable in the construction of Zn(II) and Cd(II) coordination polymers where bis(imidazolyl)propane ligands serve as flexible linkers [6]. The 1-methyl substituent prevents undesired NH hydrogen bonding that could disrupt framework topology. Procurement is appropriate for groups synthesizing novel MOF linkers where a sterically hindered, primary amine-functionalized 1-methylimidazole is required as a precursor for Schiff-base condensation or amide coupling to carboxylate-containing coligands.

Peptidomimetic Scaffold Incorporating α,α-Disubstituted Amino Acid Motif

The α,α-dimethyl substitution adjacent to the amine creates a quaternary carbon center analogous to α-aminoisobutyric acid (Aib), a well-known helix-inducing residue in peptidomimetic design [5]. When the target compound is elaborated via the primary amine (e.g., converted to an amide or incorporated into a peptide backbone), the gem-dimethyl group restricts conformational flexibility, potentially enhancing metabolic stability and target-binding entropy [5]. This scaffold cannot be replicated with the linear-chain isomer 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine (CAS 133485-23-1), which lacks the quaternary carbon and provides a flexible trimethylene linker instead. Researchers should select this compound when designing constrained peptidomimetics where the imidazole ring serves as a histidine side-chain surrogate and the quaternary center induces local backbone rigidity.

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